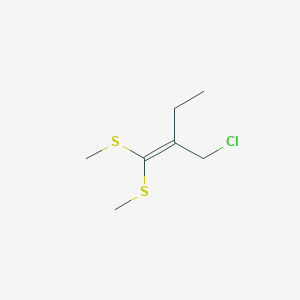
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is an organic compound with the molecular formula C7H13ClS2. This compound is characterized by the presence of a butene backbone with a chloromethyl group and two methylthio groups attached. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- typically involves the reaction of 1-butene with chloromethyl methyl sulfide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds via a nucleophilic substitution mechanism, where the chloromethyl group is introduced to the butene backbone.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where 1-butene and chloromethyl methyl sulfide are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The product is then purified using distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Butene, 2-(methyl)-1,1-bis(methylthio)-.
Substitution: Various substituted butenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio groups can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butene, 2-(bromomethyl)-1,1-bis(methylthio)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Butene, 2-(chloromethyl)-1,1-bis(ethylthio)-: Similar structure but with ethylthio groups instead of methylthio groups.
1-Butene, 2-(chloromethyl)-1,1-bis(phenylthio)-: Similar structure but with phenylthio groups instead of methylthio groups.
Uniqueness
1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is unique due to the presence of both chloromethyl and methylthio groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications.
Propriétés
Numéro CAS |
162212-62-6 |
|---|---|
Formule moléculaire |
C7H13ClS2 |
Poids moléculaire |
196.8 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,1-bis(methylsulfanyl)but-1-ene |
InChI |
InChI=1S/C7H13ClS2/c1-4-6(5-8)7(9-2)10-3/h4-5H2,1-3H3 |
Clé InChI |
DIZBKUYSQVKLRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(SC)SC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


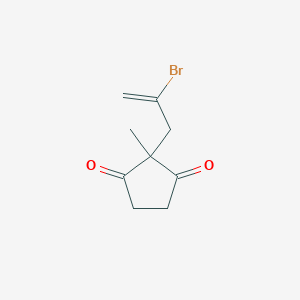
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
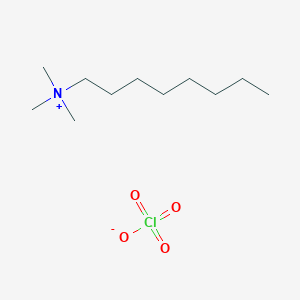
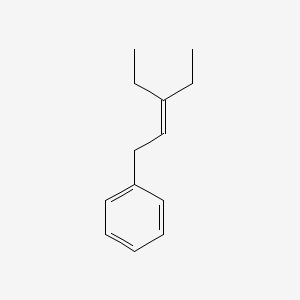
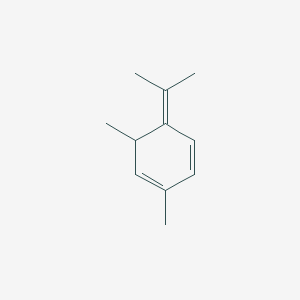
![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
